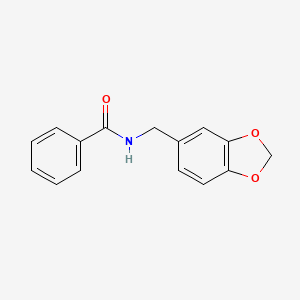
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of the neurotransmitter GABA in the brain.
Mécanisme D'action
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, increased levels of GABA can reduce drug-seeking behavior in individuals with addiction.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in individuals with addiction. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in lab experiments is its specificity for GABA aminotransferase, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the potential therapeutic applications of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in the treatment of epilepsy, anxiety, and addiction. In addition, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide and to identify any potential off-target effects. Finally, the development of more efficient synthesis methods for N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide could facilitate its use in future research.
Méthodes De Synthèse
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-fluorobenzylamine with 2-phenylcyclopropanecarboxylic acid. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in its pure form.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been studied for its potential to reduce drug-seeking behavior in individuals with addiction.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCLKGRUZQTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)
